5-Methyl-5-hexen-3-yn-2-ol
CAS No.: 68017-33-4
Cat. No.: VC3885359
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68017-33-4 |
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Molecular Formula | C7H10O |
Molecular Weight | 110.15 g/mol |
IUPAC Name | 5-methylhex-5-en-3-yn-2-ol |
Standard InChI | InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h7-8H,1H2,2-3H3 |
Standard InChI Key | WMFIGZRDWHYIOC-UHFFFAOYSA-N |
SMILES | CC(C#CC(=C)C)O |
Canonical SMILES | CC(C#CC(=C)C)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Methyl-5-hexen-3-yn-2-ol features a six-carbon chain with the following substituents:
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A hydroxyl (-OH) group at position 2.
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A triple bond () between positions 3 and 4.
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A double bond () between positions 5 and 6.
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A methyl (-CH) group at position 5.
This arrangement is represented by the IUPAC name 5-methylhex-5-en-3-yn-2-ol and the SMILES string CC(C#CC=C)(O)C
. The compound’s structure has been confirmed through spectral data and synthetic studies .
Isomerism and Synonyms
The compound is distinct from its structural isomer, 2-methyl-5-hexen-3-yn-2-ol (CAS 690-94-8), which places the methyl group at position 2 rather than position 5 . Common synonyms for 5-methyl-5-hexen-3-yn-2-ol include:
Synthesis and Manufacturing
Historical Methods
Early synthesis routes were reported by Normant and Cuvigny in 1957, involving the condensation of acetylides with carbonyl compounds . For example, the reaction of propyne with methyl vinyl ketone in the presence of a base yields 5-methyl-5-hexen-3-yn-2-ol via nucleophilic addition .
Modern Approaches
Hoffmann et al. (1993) refined this methodology by employing lithium amides as bases, achieving higher regioselectivity and yields (up to 75%) . A representative reaction is:
This method minimizes side products such as allenes or over-reduced species .
Physical and Chemical Properties
Physical Constants
Property | Value | Source |
---|---|---|
Molecular Weight | 110.154 g/mol | |
Density | 0.916 g/cm³ | |
Boiling Point | 78°C at 21 mmHg | |
Refractive Index | 1.47 | |
Flash Point | Not Available |
The compound is a colorless liquid at room temperature, with limited solubility in water but miscibility in organic solvents like ethanol and diethyl ether .
Reactivity Profile
The presence of both alkyne and alkene groups enables diverse reactions:
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Hydrogenation: Selective reduction of the triple bond yields 5-methyl-5-hexen-2-ol, while full saturation produces 5-methylhexan-2-ol .
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Nucleophilic Additions: The hydroxyl group participates in esterification and etherification reactions. For instance, treatment with acetic anhydride forms the corresponding acetate .
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Polymerization: Under radical initiation, the compound can undergo polymerization via the alkene moiety, forming polyolefins .
Applications in Industry and Research
Pharmaceutical Intermediates
5-Methyl-5-hexen-3-yn-2-ol serves as a precursor in synthesizing bioactive molecules. For example, its hydroxyl and alkyne groups are leveraged in click chemistry to construct triazole-containing drugs .
Agrochemical Development
The compound’s reactivity has been exploited to create pesticides and herbicides. Its derivatives exhibit activity against fungal pathogens in crops, as demonstrated in patent literature .
Material Science
The dual unsaturation (alkyne and alkene) allows incorporation into polymers with tailored properties, such as increased thermal stability or flexibility .
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